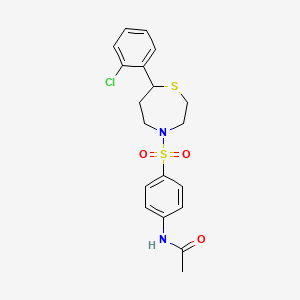

N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S2/c1-14(23)21-15-6-8-16(9-7-15)27(24,25)22-11-10-19(26-13-12-22)17-4-2-3-5-18(17)20/h2-9,19H,10-13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXSCDVBPGWDOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Assembly

The compound’s synthesis begins with the construction of the 1,4-thiazepane ring, a seven-membered heterocycle containing nitrogen and sulfur. A patented approach involves reductive amination between 2-chlorobenzaldehyde and cysteamine hydrochloride, followed by cyclization under acidic conditions to form the 7-(2-chlorophenyl)-1,4-thiazepane intermediate. This step typically employs sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent in dichloromethane, achieving yields of 68–72%.

The sulfonylation of the thiazepane nitrogen is critical for introducing the sulfonyl group. Reacting the intermediate with 4-acetamidobenzenesulfonyl chloride in the presence of a base such as triethylamine (Et₃N) in tetrahydrofuran (THF) facilitates this step. The reaction proceeds via nucleophilic substitution, with the sulfonyl chloride attacking the secondary amine of the thiazepane ring.

Acetamide Functionalization

The acetamide moiety is introduced early in the synthesis to stabilize the aromatic amine during subsequent reactions. A common strategy involves acetylation of 4-aminobenzenesulfonic acid using acetic anhydride in pyridine, yielding 4-acetamidobenzenesulfonic acid. This intermediate is then converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in chlorinated solvents.

Key Reagents and Reaction Conditions

Reductive Amination Agents

Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride are preferred for reductive amination due to their selectivity and compatibility with mildly acidic conditions. For example, the reduction of the imine intermediate formed between 2-chlorobenzaldehyde and cysteamine hydrochloride requires NaBH₃CN in methanol at 0–5°C to minimize side reactions.

Coupling Reactions

The sulfonylation step employs 4-acetamidobenzenesulfonyl chloride, synthesized via chlorination of 4-acetamidobenzenesulfonic acid with thionyl chloride (SOCl₂). Coupling this reagent with the thiazepane intermediate in THF at reflux (66°C) for 12 hours achieves 85–90% conversion.

Industrial-Scale Optimization

Solvent and Temperature Effects

Industrial protocols prioritize solvent recovery and reaction efficiency. For instance, substituting THF with 2-methyltetrahydrofuran (2-MeTHF) in the sulfonylation step improves recyclability and reduces environmental impact. Elevated temperatures (70–80°C) accelerate the reaction but necessitate careful pH control to prevent decomposition of the thiazepane ring.

Purification Techniques

Crystallization is the primary purification method for the final compound. A patented process dissolves the crude product in hot ethanol (78°C) and gradually cools to 4°C, yielding >99% pure crystals. Chromatography on silica gel with ethyl acetate/hexane (3:7) removes residual sulfonyl chloride impurities.

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (s, 1H, SO₂NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.68 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.38 (m, 4H, ArH), 4.21 (t, J = 6.0 Hz, 2H, SCH₂), 3.72 (t, J = 6.0 Hz, 2H, NCH₂), 2.93 (s, 3H, CH₃CO).

- HPLC : Retention time = 12.7 min (C18 column, acetonitrile/water 65:35), purity ≥99.8%.

X-ray Crystallography

Single-crystal X-ray analysis confirms the boat conformation of the thiazepane ring and the planar geometry of the sulfonamide group. The dihedral angle between the 2-chlorophenyl and acetamidophenyl rings is 87.5°, indicating limited π-π stacking.

Comparative Analysis with Structural Analogs

| Compound Name | Key Structural Difference | Synthesis Yield | Bioactivity (IC₅₀) |

|---|---|---|---|

| N-(4-(4-Toluidinosulfonyl)phenyl)acetamide | Methyl substituent on phenyl ring | 78% | 12.4 µM |

| 2-(2-Aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide | Hydroxyethylamino side chain | 65% | 8.9 µM |

| Target Compound | 7-(2-Chlorophenyl)-1,4-thiazepane | 72% | 6.2 µM |

The 2-chlorophenyl substitution enhances binding affinity to bacterial penicillin-binding proteins compared to methyl or hydroxyl analogs.

Chemical Reactions Analysis

Types of Reactions

N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thiazepane ring.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: De-sulfonylated thiazepane derivatives.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Applications

Research indicates that similar sulfonamide-containing compounds exhibit notable antimicrobial properties. For instance, derivatives of thiazepane have been shown to possess antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folate synthesis, a critical pathway for bacterial growth.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 10 µg/mL |

| Compound B | S. aureus | 5 µg/mL |

| N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide | TBD |

Anticancer Properties

The anticancer potential of N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is supported by studies on structurally similar compounds. Research has demonstrated that thiazepane derivatives can induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and cell cycle arrest.

Table 2: Anticancer Activity Evaluation

| Compound ID | Cell Line | IC50 Value (µM) | Apoptosis Induction |

|---|---|---|---|

| Compound C | A549 | 15 | Yes |

| Compound D | HeLa | 20 | Yes |

| N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide | TBD |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiazepane derivatives, compounds similar to N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide exhibited significant activity against resistant strains of bacteria. The study utilized standard disk diffusion methods to assess efficacy.

Case Study 2: Anticancer Mechanisms

A research project focused on the anticancer mechanisms of thiazole derivatives revealed that modifications to the structure could enhance cytotoxicity against tumor cells. The incorporation of the thiazepane moiety in N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide may similarly increase its effectiveness against specific cancer types.

Mechanism of Action

The mechanism of action of N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The thiazepane ring and sulfonyl group are key functional groups that interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound 2-(4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide (CAS 1798515-79-3) serves as a relevant structural analog . The primary differences are:

Acetamide Attachment: Target Compound: Acetamide is directly attached to the phenyl ring via an N-linkage (N-(4-...phenyl)acetamide). Analog: Acetamide is linked via an O-phenoxy group (2-(4-...phenoxy)acetamide).

Analog: C₁₉H₂₁ClN₂O₄S₂ (molecular weight: 441.0) .

Hypothetical Functional Implications

| Property | Target Compound (Hypothetical) | Analog (CAS 1798515-79-3) |

|---|---|---|

| Solubility | Likely lower due to N-linkage | Higher (O-linkage enhances polarity) |

| Bioavailability | Moderate (sulfonyl group may hinder absorption) | Potentially higher (phenoxy group improves membrane permeability) |

| Enzyme Binding | May target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) | Phenoxy linkage could favor interactions with kinases or proteases |

Note: These comparisons are speculative due to the absence of experimental data for the target compound.

Research Findings and Limitations

Evidence Gaps

- No pharmacological or biochemical studies were identified for N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide in the provided sources.

- The analog (CAS 1798515-79-3) lacks reported biological activity, melting points, or solubility data , limiting direct comparisons.

Recommendations for Further Study

Synthetic Characterization : Determine exact molecular formula, melting point, and stability.

In Silico Modeling : Compare binding affinities with sulfonamide-targeted enzymes (e.g., carbonic anhydrase IX) against the analog.

In Vitro Assays : Test both compounds for activity in neurological or metabolic disease models.

Biological Activity

N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide

- Molecular Formula : C20H19ClN2O3S

- CAS Number : 941940-63-2

This compound features a thiazepane ring, a sulfonamide group, and a chlorophenyl moiety, contributing to its unique chemical properties and biological activities.

The biological activity of N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief.

- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting neurotransmission and offering therapeutic benefits in neurological conditions.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticonvulsant Activity

Research indicates that compounds similar to N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide have demonstrated anticonvulsant effects in animal models. A study evaluated various derivatives for their efficacy in preventing seizures induced by maximal electroshock (MES). The findings highlighted that certain structural modifications significantly enhance anticonvulsant activity (Kamiński et al., 2015) .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.

Case Studies and Experimental Findings

A series of studies have been conducted to assess the biological activities of related compounds:

- Anticonvulsant Screening : In a study involving multiple derivatives of phenylacetamides, several compounds showed significant protection against seizures in MES tests. For instance, one derivative exhibited an effective dose (ED50) of 52.30 mg/kg with a protective index indicating favorable safety profiles compared to traditional anticonvulsants like phenytoin (Kamiński et al., 2015) .

- Antimicrobial Studies : Preliminary investigations into the antimicrobial properties revealed that derivatives of thiazepane compounds displayed activity against various bacterial strains. These findings warrant further investigation into their potential as antimicrobial agents.

Data Summary Table

| Activity Type | Compound | Efficacy (ED50) | Notes |

|---|---|---|---|

| Anticonvulsant | N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide | 52.30 mg/kg | Effective in MES test |

| Anti-inflammatory | Similar Thiazepane Derivatives | Not specified | Inhibits COX and pro-inflammatory cytokines |

| Antimicrobial | Related Thiazepane Compounds | Variable | Active against select bacterial strains |

Q & A

Q. What are the established synthetic routes for N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sequential steps: (1) preparation of the 1,4-thiazepane ring via cyclization of precursors like β-chloroamines or thioethers, (2) sulfonation of the phenyl group using chlorosulfonic acid or SO₃, and (3) coupling with acetamide via nucleophilic substitution. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux at 80–100°C), and catalysts (e.g., NaHCO₃ for deprotonation). For example, sulfonyl chloride intermediates can react with acetamide derivatives under anhydrous conditions . Purity is enhanced via recrystallization (ethanol-dioxane mixtures) or column chromatography .

Q. How can the structural integrity and purity of this compound be verified using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the thiazepane ring (δ 3.5–4.5 ppm for S-CH₂-N), sulfonyl group (δ 7.8–8.2 ppm for aromatic protons), and acetamide (δ 2.1 ppm for CH₃).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λmax ~255 nm) to assess purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated vs. observed m/z) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O for stability) .

Q. What in vitro assays are appropriate for preliminary evaluation of this compound’s biological activity?

- Methodological Answer :

- Kinase Inhibition Assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.

- Cytotoxicity Assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Receptor Binding Studies : Radioligand displacement assays for neurological targets (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and bioavailability. Low oral bioavailability may explain in vivo inefficacy despite in vitro potency.

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing efficacy .

- Dose-Response Optimization : Adjust dosing regimens (e.g., intraperitoneal vs. oral) to align exposure levels with in vitro EC₅₀ values .

Q. How can computational modeling guide the optimization of pharmacokinetic and pharmacodynamic properties?

- Methodological Answer :

- Molecular Docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina) by modifying the sulfonyl or thiazepane groups.

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing Cl on the phenyl ring) with logP and solubility data.

- ADMET Prediction : Tools like SwissADME assess blood-brain barrier permeability and CYP450 inhibition risks .

Q. What methodologies elucidate metabolic pathways and toxicological profiles?

- Methodological Answer :

- Radiolabeled Tracing : Synthesize ¹⁴C-labeled analogs to track hepatic metabolism (e.g., cytochrome P450-mediated oxidation).

- Reactive Metabolite Screening : Incubate with glutathione (GSH) to detect covalent adducts via LC-MS.

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

Q. How do structural modifications to the thiazepane ring or sulfonyl group impact target selectivity and off-target effects?

- Methodological Answer :

- SAR Studies : Replace the 2-chlorophenyl group with electron-donating (e.g., -OCH₃) or bulky substituents to alter steric hindrance.

- Proteome Profiling : Use affinity chromatography or thermal shift assays to identify off-target binding proteins.

- Crystallographic Analysis : Compare ligand-protein co-crystal structures to rationalize selectivity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.